molecular formula C29H46O B198988 22-Dehydroclerosterol CAS No. 26315-07-1

22-Dehydroclerosterol

Cat. No.: B198988
CAS No.: 26315-07-1
M. Wt: 410.7 g/mol
InChI Key: ZTJFINKUHDHOSM-CMDGGOBGSA-N
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Description

22-Dehydroclerosterol, also known as ethylbenzylamine or N, N-dibenzyl ethyl amine, belongs to the class of organic compounds known as stigmastanes and derivatives. These are sterol lipids with a structure based on the stigmastane skeleton, which consists of a cholestane moiety bearing an ethyl group at the carbon atom C24. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in green vegetables. This makes this compound a potential biomarker for the consumption of this food product.

Scientific Research Applications

Crystal Structure Studies

  • Study 1 : The crystal structure of this compound is characterized by varied orientations of peripheral groups, contributing to a better understanding of molecular interactions and conformations in crystallography (Ketuly, Hadi, Khaledi, & Tiekink, 2010).
  • Study 2 : Another study focuses on the structural characteristics of a similar steroidal compound, emphasizing the importance of its configuration in crystal formation and potential implications for material science (Zhou, Huang, Zhang, Wang, & Huang, 2015).

Medicinal Research

  • Study 3 : A compound with a closely related structure was isolated from traditional Chinese herbal medicine, demonstrating its potential significance in pharmacological research (Zhang, Bao, Wu, Yu, & Li, 2012).
  • Study 4 : Research into derivatives of similar compounds revealed their potential as inhibitors in androgen biosynthesis, highlighting their relevance in endocrine research and therapy development (Djigoué, Simard, Kenmogne, & Poirier, 2012).

Therapeutic Applications

  • Study 5 : A study on the use of botanicals against MRSA infections identified a component structurally similar to the compound , underlining its potential as a basis for developing new therapeutic agents (Skariyachan et al., 2011).
  • Study 6 : Liver X receptor agonists synthesized from related compounds demonstrate potential for treating disorders related to cholesterol metabolism, emphasizing the compound's relevance in developing treatments for cardiovascular and neurodegenerative diseases (Ching, 2013).

Mechanism of Action

Target of Action

The primary targets of 22-Dehydroclerosterol are bacteria such as E. coli, S. aureus, and H. pylori . These bacteria are common pathogens that can cause various infections in humans.

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth, as evidenced by its antibacterial activity . This can help control bacterial infections and prevent their spread.

Biochemical Analysis

Biochemical Properties

The compound is known to be involved in various biochemical reactions, but the specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified .

Cellular Effects

It is expected that the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is expected that the compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of 22-Dehydroclerosterol at different dosages in animal models are not well studied. Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .

Metabolic Pathways

Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .

Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,20-21,23-27,30H,2,7,11-18H2,1,3-6H3/b9-8+/t20-,21+,23+,24+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJFINKUHDHOSM-KEJCWXRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401319028
Record name 22-Dehydroclerosterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401319028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26315-07-1
Record name 22-Dehydroclerosterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26315-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 22-Dehydroclerosterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401319028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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22-Dehydroclerosterol
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22-Dehydroclerosterol
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22-Dehydroclerosterol

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